
Tetra-N-acetyl Kanamycin A
説明
Tetra-N-acetyl Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic. Kanamycin A is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is synthesized by acetylating the amino groups of Kanamycin A, which can alter its pharmacokinetic properties and potentially reduce its toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-N-acetyl Kanamycin A involves the acetylation of Kanamycin A. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of Kanamycin A are protected using benzyl or other suitable protecting groups.
Acetylation: The protected Kanamycin A is then reacted with acetic anhydride in the presence of a base such as pyridine to acetylate the amino groups.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection and Acetylation: Using industrial reactors, the protection and acetylation steps are carried out with precise control over reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, chromatography, or a combination of both to achieve the desired quality.
化学反応の分析
Types of Reactions
Tetra-N-acetyl Kanamycin A undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate Kanamycin A.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Kanamycin A.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Tetra-N-acetyl Kanamycin A has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on the properties of aminoglycosides.
Biology: Investigated for its potential to reduce the toxicity of Kanamycin A while retaining antibacterial activity.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control.
作用機序
Tetra-N-acetyl Kanamycin A exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain. This results in the production of nonfunctional proteins, ultimately inhibiting bacterial growth.
類似化合物との比較
Similar Compounds
Kanamycin A: The parent compound, known for its broad-spectrum antibacterial activity.
Tobramycin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A widely used aminoglycoside with a broader spectrum of activity.
Uniqueness
Tetra-N-acetyl Kanamycin A is unique due to its acetylated amino groups, which can alter its pharmacokinetic properties and potentially reduce its toxicity compared to Kanamycin A. This modification can make it a valuable compound for research and potential therapeutic applications.
生物活性
Tetra-N-acetyl Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic widely recognized for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is synthesized through the acetylation of the amino groups of Kanamycin A, which alters its pharmacokinetic properties and may reduce toxicity. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.
This compound primarily targets the 30S ribosomal subunit of bacterial ribosomes. The binding to this subunit disrupts normal protein synthesis by causing misreading of mRNA, leading to the production of faulty proteins and ultimately resulting in bacterial cell death.
Key Points:
- Target : 30S ribosomal subunit.
- Mode of Action : Inhibition of protein synthesis through misreading of tRNA.
- Resulting Effect : Bacterial cell death due to impaired protein function.
This compound exhibits significant biochemical interactions within bacterial cells. Its primary action involves binding to the ribosome, disrupting protein synthesis pathways. Environmental factors such as pH and temperature can influence its efficacy and stability.
Biochemical Pathways:
- Protein Synthesis : Disruption at the ribosomal level leads to errors in translation.
- Enzyme Interaction : The compound interacts with various bacterial enzymes, affecting cellular metabolism.
Dosage Effects in Animal Models
Research indicates that the effects of this compound can vary significantly with dosage. High doses may lead to toxic effects, while lower doses demonstrate effective antibacterial activity against resistant strains.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
-
Efficacy Against Resistant Strains :
- In a study comparing various aminoglycosides, this compound demonstrated a minimum inhibitory concentration (MIC) that was effective against strains resistant to other antibiotics. For instance, it showed improved activity against certain strains of Pseudomonas aeruginosa compared to traditional Kanamycin A .
-
Combination Therapy :
- Research has shown that combining this compound with other agents can enhance its antibacterial effects. For example, when administered alongside glucose or alanine, it restored susceptibility in multidrug-resistant Edwardsiella tarda, indicating potential for combination therapies in treating resistant infections .
- Animal Model Studies :
Comparative Analysis
The following table summarizes the biological activity and effectiveness of this compound compared to other aminoglycosides:
Compound | MIC (µg/mL) | Activity Against Resistant Strains | Notes |
---|---|---|---|
This compound | 8-32 | Yes | Effective against Gram-negative bacteria |
Kanamycin A | 1.5-6 | Limited | Less effective against resistant strains |
Neomycin | 16-64 | No | Ineffective against many resistant bacteria |
特性
IUPAC Name |
N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDIANBIMNRQW-OBHSWUIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N4O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858435 | |
Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20399-23-9 | |
Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。